molecular formula C10H11ClO3 B083150 (4-Chloro-2,5-dimethylphenoxy)acetic acid CAS No. 13370-48-4

(4-Chloro-2,5-dimethylphenoxy)acetic acid

Cat. No. B083150
CAS RN: 13370-48-4
M. Wt: 214.64 g/mol
InChI Key: FYSOXVMOZFIWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2,5-dimethylphenoxy)acetic acid, also known as 2,4-D, is a synthetic herbicide that has been widely used in agriculture and horticulture. It belongs to the phenoxy family of herbicides and is one of the most extensively used herbicides worldwide. The compound was first synthesized in the 1940s and has since been used to control weeds in crops such as corn, soybeans, and wheat.

Mechanism of Action

(4-Chloro-2,5-dimethylphenoxy)acetic acid works by mimicking the natural plant hormone auxin, which regulates plant growth and development. The compound disrupts the normal growth patterns of plants, causing them to grow uncontrollably and eventually die.
Biochemical and physiological effects:
Studies have shown that exposure to (4-Chloro-2,5-dimethylphenoxy)acetic acid can have negative effects on human health, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity. The compound has also been found to be toxic to aquatic organisms and other non-target species.

Advantages and Limitations for Lab Experiments

(4-Chloro-2,5-dimethylphenoxy)acetic acid is widely used in laboratory experiments as a tool for studying plant growth and development. Its ability to mimic the natural plant hormone auxin makes it a valuable tool for studying plant physiology. However, the compound's potential toxicity and negative impact on the environment must be taken into consideration when using it in laboratory experiments.

Future Directions

1. Development of new herbicides with improved safety and efficacy profiles.
2. Investigation of the potential use of (4-Chloro-2,5-dimethylphenoxy)acetic acid in the treatment of cancer and other diseases.
3. Further study of the compound's impact on human health and the environment.
4. Development of new methods for synthesizing (4-Chloro-2,5-dimethylphenoxy)acetic acid that are more efficient and environmentally friendly.
5. Investigation of the potential use of (4-Chloro-2,5-dimethylphenoxy)acetic acid in bioremediation and other environmental applications.

Synthesis Methods

The synthesis of (4-Chloro-2,5-dimethylphenoxy)acetic acid involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a catalyst. The resulting product is (4-Chloro-2,5-dimethylphenoxy)acetic acid, which is then purified and formulated into various herbicide products.

Scientific Research Applications

(4-Chloro-2,5-dimethylphenoxy)acetic acid has been extensively studied for its effectiveness as a herbicide and its potential impact on the environment. Research has also been conducted on the compound's potential use in the treatment of certain diseases, such as cancer.

properties

CAS RN

13370-48-4

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(4-chloro-2,5-dimethylphenoxy)acetic acid

InChI

InChI=1S/C10H11ClO3/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

FYSOXVMOZFIWIU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)OCC(=O)O

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)OCC(=O)O

Other CAS RN

13370-48-4

synonyms

(4-chloro-2,5-dimethylphenoxy)acetic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.